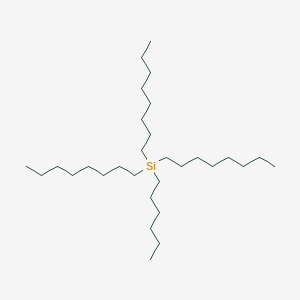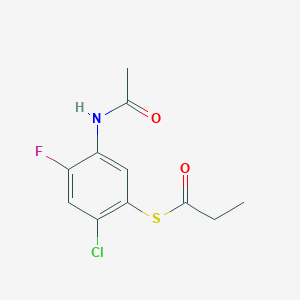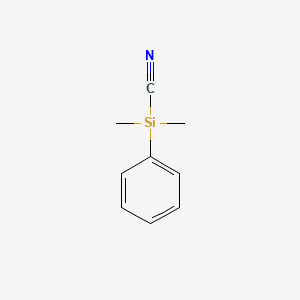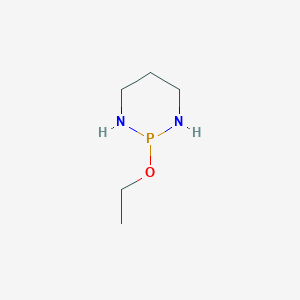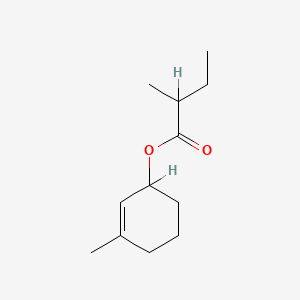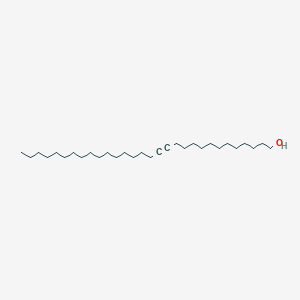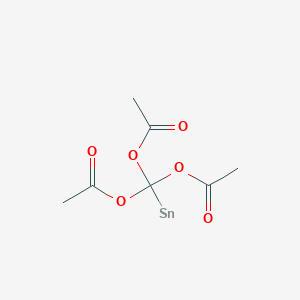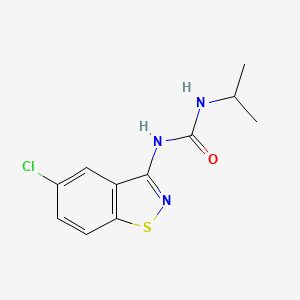
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propan-2-ylurea is a chemical compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in various scientific research applications
Métodos De Preparación
The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propan-2-ylurea typically involves the reaction of 5-chloro-1,2-benzothiazole with isopropyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propan-2-ylurea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The chloro group and benzothiazole ring play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propan-2-ylurea can be compared with other similar compounds such as:
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-phenylurea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea
These compounds share the benzothiazole core structure but differ in the substituents attached to the urea moiety The differences in substituents can lead to variations in their chemical properties, reactivity, and biological activities
Propiedades
Número CAS |
105734-63-2 |
|---|---|
Fórmula molecular |
C11H12ClN3OS |
Peso molecular |
269.75 g/mol |
Nombre IUPAC |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C11H12ClN3OS/c1-6(2)13-11(16)14-10-8-5-7(12)3-4-9(8)17-15-10/h3-6H,1-2H3,(H2,13,14,15,16) |
Clave InChI |
OKIDDPNFWQKIHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NC1=NSC2=C1C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)
